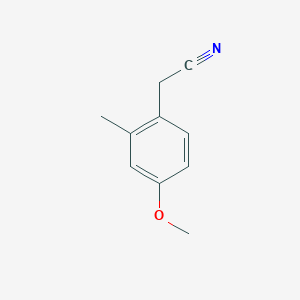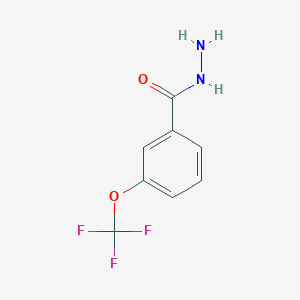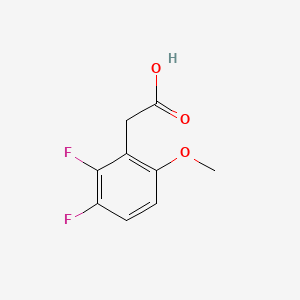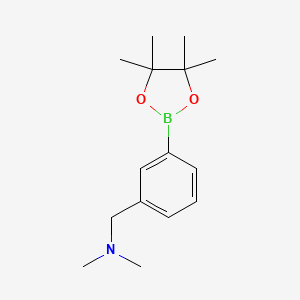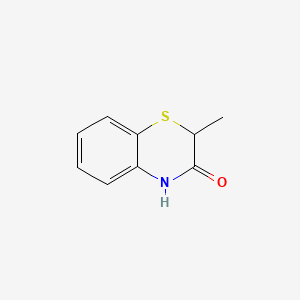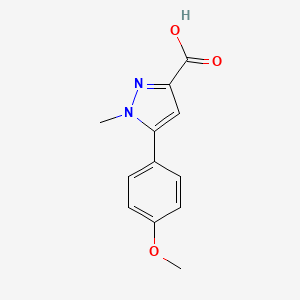
5-(4-Methoxyphenyl)-1-methylpyrazol-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung: Hemmung von ALOX15
5-(4-Methoxyphenyl)-1-methylpyrazol-3-carbonsäure: wurde als potenzieller Pharmakophor für die substratspezifische Hemmung von Säugetier-15-Lipoxygenasen (ALOX15) identifiziert, die Lipid-peroxidierende Enzyme sind. Diese Enzyme spielen eine bedeutende Rolle in verschiedenen Krebs- und Entzündungsmodellen, was sie zu einem Ziel für die pharmakologische Forschung macht. Die Fähigkeit der Verbindung, ALOX15 zu hemmen, kann zum Verständnis der allosterischen Hemmungsmechanismen des Enzyms beitragen .
Entzündungshemmende Anwendungen
Aufgrund seiner hemmenden Wirkung auf ALOX15, ein Schlüsselenzym im Stoffwechsel von mehrfach ungesättigten Fettsäuren, kann This compound entzündungshemmende Anwendungen haben. Durch die Modulation der Enzymaktivität könnte es möglicherweise zur Entwicklung von Behandlungen für entzündliche Erkrankungen verwendet werden, bei denen ALOX15 eine pathophysiologische Rolle spielt .
Krebsforschung
Die selektiven Hemmeigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug in der Krebsforschung, insbesondere in Studien, die sich auf die Rolle der Lipidperoxidation und ihrer Metaboliten bei der Entstehung von Krebs konzentrieren. Durch die Hemmung von ALOX15 können Forscher neue therapeutische Ansätze zur Bekämpfung von Krebs erforschen .
Enzymmechanismusstudien
This compound: kann in biochemischen Studien verwendet werden, um den Mechanismus der Enzyminhibition zu untersuchen. Seine Interaktion mit ALOX15 liefert Einblicke in die strukturellen Anforderungen für die allosterische Hemmung und die Gestaltung potenterer Inhibitoren .
Entwicklung von Pharmakophoren
Die Verbindung dient als Modell für die Entwicklung neuer Pharmakophore, die bestimmte Enzyme selektiv hemmen können. Das Verständnis ihrer Struktur-Wirkungs-Beziehung hilft bei der Entwicklung neuartiger Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .
Synthetische Chemie
In der synthetischen Chemie kann This compound als Vorläufer oder Zwischenprodukt bei der Synthese komplexer Moleküle verwendet werden. Ihre Carbonsäuregruppe bietet einen funktionellen Griff für weitere chemische Modifikationen .
Computermodellierung
This compound: kann in computergestützten Studien verwendet werden, um die Wechselwirkungen zwischen Enzym und Inhibitor zu modellieren. Docking-Studien und Molekulardynamiksimulationen können ein tieferes Verständnis dafür liefern, wie solche Verbindungen mit biologischen Zielmolekülen interagieren .
Wirkmechanismus
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is the enzyme Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial (PDK4) . This enzyme plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
It is known that it interacts with its target, pdk4, and potentially inhibits its activity . This interaction could lead to changes in the metabolic pathways regulated by PDK4, affecting glucose and fatty acid metabolism.
Biochemical Pathways
The compound affects the biochemical pathways regulated by PDK4. These pathways are involved in glucose and fatty acid metabolism. The inhibition of PDK4 could lead to changes in these pathways, potentially altering the metabolic balance in the body .
Result of Action
The result of the compound’s action is the potential alteration of glucose and fatty acid metabolism due to the inhibition of PDK4 . This could have various effects at the molecular and cellular levels, depending on the specific metabolic pathways affected.
Biochemische Analyse
Biochemical Properties
5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids. The compound has been shown to inhibit the activity of these enzymes, leading to altered levels of lipid metabolites . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, including those related to inflammation and cancer . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and function. Furthermore, it affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of lipoxygenases by occupying their substrate-binding sites, thereby preventing the conversion of fatty acids into bioactive lipid mediators . This inhibition can lead to reduced inflammation and altered cellular responses. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including liver damage and altered metabolic pathways. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as lipoxygenases, which are responsible for the metabolism of fatty acids . The compound’s inhibition of these enzymes can lead to altered levels of lipid metabolites and changes in metabolic flux. Additionally, it may influence the levels of other metabolites involved in cellular energy production and signaling.
Transport and Distribution
Within cells and tissues, 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCMCIJHBQWLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390219 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957312-76-4 |
Source


|
| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)
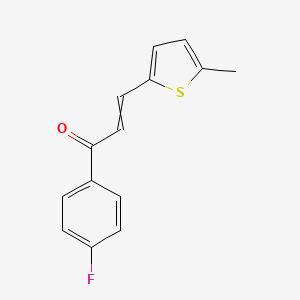
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
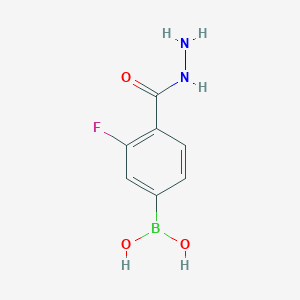
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

